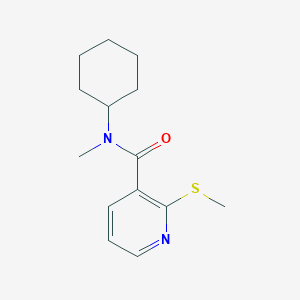

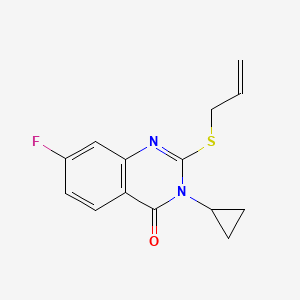

![molecular formula C18H20N2O2 B2982736 2-[(3,4-Dimethoxyphenyl)methyl]-1-ethylbenzimidazole CAS No. 838873-49-7](/img/structure/B2982736.png)

2-[(3,4-Dimethoxyphenyl)methyl]-1-ethylbenzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-[(3,4-Dimethoxyphenyl)methyl]-1-ethylbenzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a bicyclic structure consisting of the fusion of benzene and imidazole . This particular compound has a 3,4-dimethoxyphenylmethyl group attached at the 2-position and an ethyl group at the 1-position of the benzimidazole ring.

科学的研究の応用

Agricultural Applications : Benzimidazole derivatives, such as Carbendazim, are used in agriculture for the prevention and control of fungal diseases. Research has focused on developing carrier systems like solid lipid nanoparticles and polymeric nanocapsules to enhance the effectiveness of these fungicides. These systems can modify the release profiles of the compounds, leading to reduced environmental toxicity and better targeted action against plant fungal diseases (Campos et al., 2015).

Medicinal Chemistry : Benzimidazole derivatives have shown promise in various medical applications. For instance, acidic derivatives of benzimidazoles exhibit potential antiallergic properties (Wade et al., 1983). Additionally, benzimidazoles and their derivatives have been investigated for their antitumor properties, as seen in studies focusing on DNA minor groove-binding agents showing antitumor activity (Mann et al., 2001) and the synthesis of novel 2-phenylbenzimidazoles with potential antitumor effects (Kadri et al., 2008).

Materials Science : In the realm of materials science, benzimidazole compounds have been explored for their applications in high-temperature proton-conducting polymer electrolytes for fuel cells. Studies have examined additives like imidazole and 1-methyl imidazole in polybenzimidazole systems equilibrated with phosphoric acid, demonstrating their influence on the conductivity of these membranes (Schechter & Savinell, 2002).

Corrosion Inhibition : Benzimidazole and its derivatives have been studied for their potential as corrosion inhibitors. A theoretical study using Density Functional Theory (DFT) has been conducted on benzimidazole derivatives, indicating their effectiveness in inhibiting corrosion in certain environments (Obot & Obi-Egbedi, 2010).

Photochemistry : The photochemistry of pesticides like methyl 2-benzimidazolecarbamate has been explored. Studies in this domain focus on understanding the photolysis of these compounds and their degradation products (Abdou et al., 1985).

作用機序

The mechanism of action of this compound is not clear without specific context or experimental data. Benzimidazoles are known to have a wide range of biological activities, including antifungal, antiviral, and anticancer activities . The specific activities of this compound would depend on its exact structure and the context in which it is used.

特性

IUPAC Name |

2-[(3,4-dimethoxyphenyl)methyl]-1-ethylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-4-20-15-8-6-5-7-14(15)19-18(20)12-13-9-10-16(21-2)17(11-13)22-3/h5-11H,4,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZJCBLFMCQMWFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1CC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

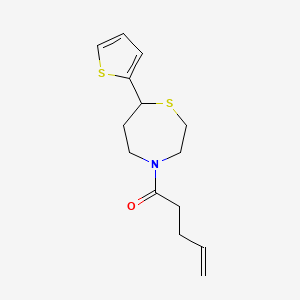

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2982654.png)

![[1,2,4]Triazolo[1,5-A]pyridin-7-ylmethanol](/img/structure/B2982658.png)

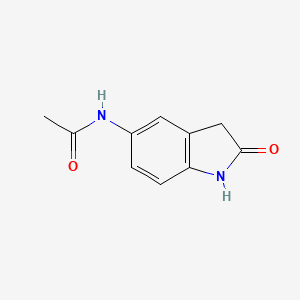

![Methyl 3-({2-[(2-{[2-(isopropylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2982660.png)

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2982665.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2982669.png)

![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/no-structure.png)

![2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2982676.png)